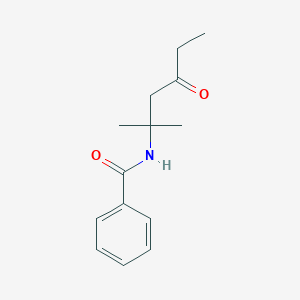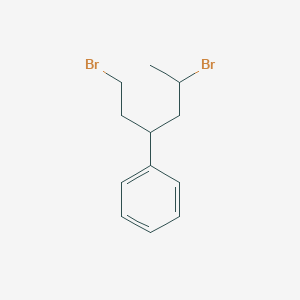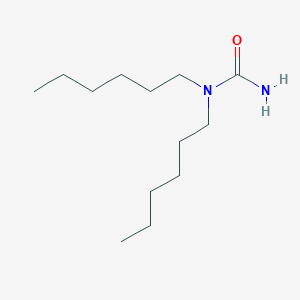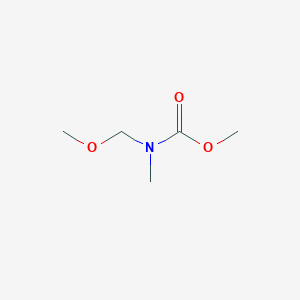
Methyl (methoxymethyl)methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (methoxymethyl)methylcarbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various industrial and pharmaceutical applications. This compound is known for its role as a protecting group in organic synthesis, particularly in the protection of amines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl (methoxymethyl)methylcarbamate can be synthesized through several methods. One common approach involves the reaction of methanol with urea, producing methyl carbamate as an intermediate . Another method includes the reaction of ammonia with methyl chloroformate or dimethyl carbonate . These reactions typically occur under mild conditions and do not require an inert atmosphere.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using methanol and urea. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature and pressure to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl (methoxymethyl)methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler carbamate derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of carbamate derivatives.
Applications De Recherche Scientifique
Methyl (methoxymethyl)methylcarbamate has several applications in scientific research:
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals that require selective protection of functional groups.
Mécanisme D'action
The mechanism by which methyl (methoxymethyl)methylcarbamate exerts its effects involves its role as a protecting group. It temporarily masks reactive amine groups, preventing unwanted side reactions during synthesis. This allows for greater control and selectivity in chemical reactions. The compound’s molecular targets include amine groups in peptides and other organic molecules, and its pathways involve the formation and cleavage of carbamate bonds under specific conditions .
Comparaison Avec Des Composés Similaires
Methyl carbamate: A simpler ester of carbamic acid, used in similar applications but with different reactivity and properties.
Ethyl carbamate: Another ester of carbamic acid, known for its use in the synthesis of pharmaceuticals and as a preservative in certain foods.
Carboxybenzyl carbamate: Used as a protecting group in peptide synthesis, similar to methyl (methoxymethyl)methylcarbamate but with different removal conditions.
Uniqueness: this compound is unique in its specific reactivity and stability as a protecting group. Its ability to be installed and removed under mild conditions makes it particularly valuable in complex organic syntheses, where selective protection and deprotection are crucial.
Propriétés
Numéro CAS |
76469-93-7 |
|---|---|
Formule moléculaire |
C5H11NO3 |
Poids moléculaire |
133.15 g/mol |
Nom IUPAC |
methyl N-(methoxymethyl)-N-methylcarbamate |
InChI |
InChI=1S/C5H11NO3/c1-6(4-8-2)5(7)9-3/h4H2,1-3H3 |
Clé InChI |
BVHACADCJRBMDV-UHFFFAOYSA-N |
SMILES canonique |
CN(COC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



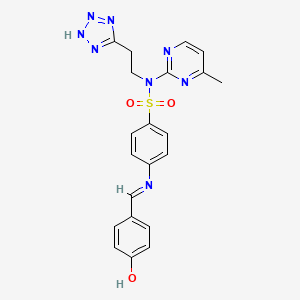
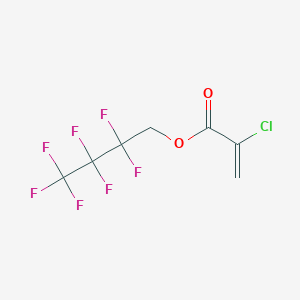
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
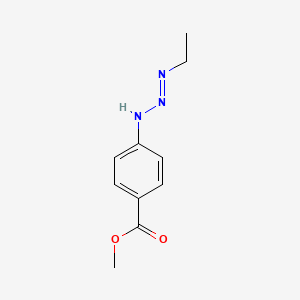
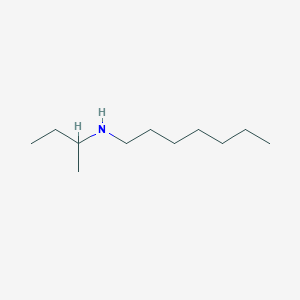
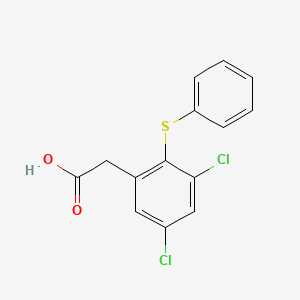
![Chloro{2-[(dimethylamino)methyl]phenyl}mercury](/img/structure/B14434837.png)
![7-[(Anthracene-9-carbonyl)oxy]octadecanoic acid](/img/structure/B14434841.png)
